molecular formula C13H9Cl2N3O5S B12994973 2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride

2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride

Cat. No.: B12994973
M. Wt: 390.2 g/mol
InChI Key: TXIMCDTUKAIKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride is a complex organic compound with significant applications in various fields of scientific research. It is characterized by the presence of a chloro group, a nitrophenyl group, and a sulfonyl chloride group, making it a versatile compound for chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride typically involves multiple steps. One common method includes the reaction of 2-chloro-4-nitroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with 3-nitrophenylamine to yield the desired product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products

    Substitution: Formation of urea derivatives.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in various biochemical assays and drug design.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzenesulfonyl chloride
  • 2-Chloro-4-nitrophenol
  • 2-Chloro-5-nitrophenol
  • 4-Chloro-2-nitrophenol

Uniqueness

2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride is unique due to its combination of functional groups, which confer distinct reactivity and versatility. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use.

Biological Activity

2-Chloro-4-[3-(3-nitrophenyl)-ureido]benzenesulfonyl chloride is a complex organic compound that exhibits significant biological activity, particularly as an enzyme inhibitor. Its unique molecular structure, characterized by the presence of a sulfonyl chloride group and various substituents, enhances its reactivity and potential applications in medicinal chemistry and biochemical research.

Molecular Structure

  • Molecular Formula : C13H9Cl2N3O5S
  • Molecular Weight : 390.2 g/mol
  • CAS Number : 680617-71-4

Key Functional Groups

  • Sulfonyl Chloride : This group is known for its high reactivity, enabling nucleophilic substitution reactions.
  • Chloro and Nitro Substituents : These groups contribute to the compound's electronic properties and biological interactions.

The biological activity of this compound primarily involves the covalent modification of target proteins through the sulfonyl chloride group. This interaction can lead to inhibition of enzymatic activity, making it a valuable tool in biochemical assays and drug development.

Enzyme Inhibition Studies

Research indicates that this compound acts as an inhibitor for various enzymes. The mechanism typically involves:

  • Covalent Bond Formation : The sulfonyl chloride reacts with nucleophilic residues in proteins, altering their activity.
  • Specificity : The compound shows selectivity towards certain enzymes, which is crucial for therapeutic applications.

Case Study: Enzyme Inhibition

In a study examining the effects of this compound on carbonic anhydrase, it was found that the compound effectively inhibited enzyme activity at micromolar concentrations. This inhibition was attributed to the formation of a stable covalent bond between the sulfonyl chloride and the enzyme's active site .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
2-Chloro-4-[3-(3,4-dichlorophenyl)-ureido]benzenesulfonyl chlorideC13H8Cl4N2O3SContains dichlorophenyl group; used in similar applications
4-Chloro-2-nitrobenzenesulfonyl chlorideC6H4ClNO2SSimpler structure; used in various organic syntheses
2-Chloro-4-(trifluoromethyl)benzenesulfonyl chlorideC8H5ClF3O2SDifferent halogen substituent; used in specialty chemicals

The uniqueness of this compound lies in its specific combination of functional groups that enhance its reactivity and biological activity, making it particularly valuable in both synthetic chemistry and pharmacology .

Drug Development Potential

Due to its ability to inhibit specific enzymes, this compound has potential applications in drug development, particularly for conditions where enzyme inhibition is therapeutically beneficial. Its reactivity profile makes it suitable for designing targeted inhibitors that can modulate biological pathways.

Biochemical Assays

The compound is also utilized in biochemical assays to study enzyme kinetics and mechanisms. Its ability to form covalent bonds with enzymes allows researchers to probe the active sites and understand enzyme function more deeply.

Properties

Molecular Formula

C13H9Cl2N3O5S

Molecular Weight

390.2 g/mol

IUPAC Name

2-chloro-4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl chloride

InChI

InChI=1S/C13H9Cl2N3O5S/c14-11-7-9(4-5-12(11)24(15,22)23)17-13(19)16-8-2-1-3-10(6-8)18(20)21/h1-7H,(H2,16,17,19)

InChI Key

TXIMCDTUKAIKNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.